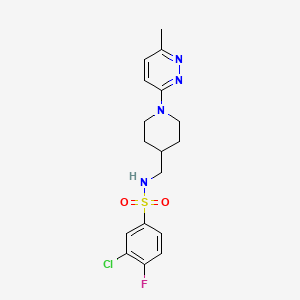
3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide
描述
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide, also known as 3,4-DMPCH, is a five-membered heterocyclic compound that is widely used in scientific research. It has been used as a reagent in the synthesis of various compounds and as a starting material in the synthesis of pharmaceuticals. It has also been studied for its potential applications in biochemistry and medical research, including its potential to act as an anti-inflammatory, anti-tumor, and anti-cancer agent.
科学研究应用
3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in biochemistry and medical research. It has been investigated for its potential to act as an anti-inflammatory, anti-tumor, and anti-cancer agent, and has been found to have anti-inflammatory and anti-tumor activities in cell culture studies. Additionally, it has been studied for its potential to inhibit the growth of certain types of cancer cells, including breast cancer cells, and to induce apoptosis in cancer cells.
作用机制
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and tumor cell growth, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to induce apoptosis in cancer cells by activating the caspase cascade, a process involved in programmed cell death.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to have a variety of biochemical and physiological effects. In cell culture studies, it has been found to inhibit the activity of COX-2 and MMPs, and to induce apoptosis in cancer cells. Additionally, it has been found to possess antioxidant activity, and to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
实验室实验的优点和局限性
3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, and can be obtained in high yields. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
未来方向
There are a variety of potential future directions for the use of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide in scientific research. One potential direction is to investigate its potential as an anti-inflammatory and anti-cancer agent in vivo. Additionally, further studies could be conducted to investigate its potential to inhibit the growth of other types of cancer cells. Additionally, studies could be conducted to investigate its potential to induce apoptosis in other types of cells, such as immune cells. Finally, further studies could be conducted to investigate its potential therapeutic applications, including its potential to treat inflammation and cancer.
合成方法
3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide can be synthesized via a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate in an acidic medium. This reaction is typically carried out at a temperature of around 80°C, and the resulting 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide can be isolated and purified using standard chromatographic techniques.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-18-10-4-3-7(5-11(10)19-2)8-6-9(16-15-8)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZMUSHNNHBWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328072 | |
| Record name | 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
305354-90-9 | |
| Record name | 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



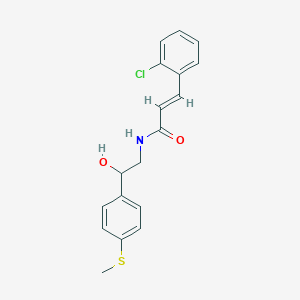


![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2788968.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2788969.png)
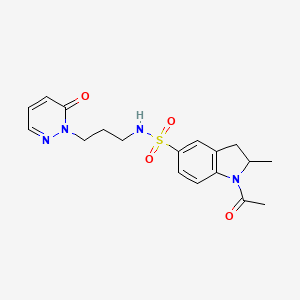
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2788971.png)
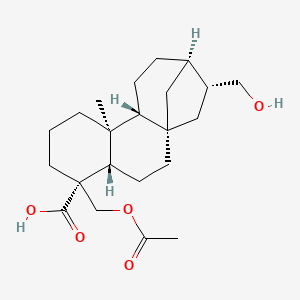

![4-amino-N~5~-benzyl-2-[4-(2-pyridyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2788979.png)
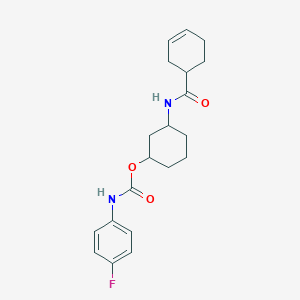
![2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2788983.png)
![1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2788984.png)
